molecular formula C12H24<br>C12H24<br>CH3(CH2)9CH=CH2 B3422399 1-Dodecene CAS No. 25378-22-7

1-Dodecene

Cat. No.: B3422399
CAS No.: 25378-22-7
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-Dodecene: is an alkene with the chemical formula C₁₂H₂₄ . It consists of a chain of twelve carbon atoms ending with a double bond, making it an alpha-olefin. This double bond at the primary or alpha position enhances the reactivity of the compound, making it useful for various applications, especially in the production of detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecene is commercially produced by the oligomerization of ethylene via several processes. In the Shell Higher Olefin Process (SHOP) , a nickel catalyst is employed. Other processes developed by Gulf and Ethyl Corporations use triethylaluminium as the catalyst. These processes rely on ethylene insertion into an aluminium-alkyl bond competitively with beta-hydride elimination to give the alpha-olefin, regenerating an aluminium hydride .

Industrial Production Methods: this compound can also be synthesized by reacting with benzene using various acid catalysts. Additionally, it can undergo hydroformylation reactions by the microemulsion method in the presence of a rhodium catalyst. Another method involves the synthesis of synthetic lubricants using chromium catalysts via trimerization .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents.

    Reduction: Reducing agents.

    Substitution: Acid catalysts for alkylation reactions.

Major Products Formed:

Scientific Research Applications

1-Dodecene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-dodecene involves its reactivity due to the double bond at the alpha position. For example, in alkylation reactions, the Lewis acid aluminium chloride attracts the pi electrons of this compound, causing a shift toward the 1-carbon and forming a carbonium ion. This carbonium ion further reacts with benzene to form a complex .

Comparison with Similar Compounds

  • Octene
  • Nonene
  • Undecene
  • Dodecene

Comparison: 1-Dodecene is unique due to its twelve-carbon chain and the double bond at the alpha position, which enhances its reactivity. This makes it particularly useful in the production of detergents and other industrial applications. Other similar compounds, such as octene, nonene, and undecene, have shorter carbon chains and may not exhibit the same level of reactivity or versatility in applications .

Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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Record name 1-Dodecene, dimer
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DSSTOX Substance ID

DTXSID5026914
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Synthesis routes and methods

Procedure details

A two liter reactor is equipped with a stirrer, addition funnel, thermometer, condenser and a cooling bath. A solution of 300 g (2.68 moles) 1-octene, 300g (1.79 moles) 1-dodecene and 3.9 g (0.042 moles) normal butyl chloride was prepared and charged to the addition funnel. To the reactor was charged 300 ml. dry methylene chloride and 12.0 g anhydrous AlCl3. A N2 atmosphere was maintained throughout the polymerization procedure. The stirred AlCl3 slurry was cooled to 15° C., whereupon a dropwise addition of the comonomer/n-butyl chloride solution was initiated and continued over 3.0 hours into the reactor. The polymerization temperature was maintained at 15° C.±1° C. After the comonomer/n-butyl chloride charge was complete, the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dodecene
Reactant of Route 2
1-Dodecene
Reactant of Route 3
1-Dodecene
Reactant of Route 4
1-Dodecene
Reactant of Route 5
1-Dodecene
Reactant of Route 6
1-Dodecene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.